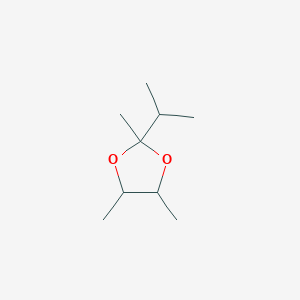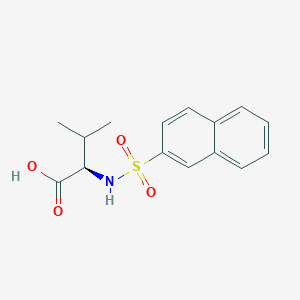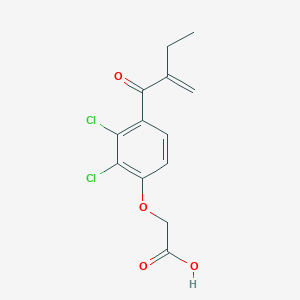
4-Ethynylpiperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethynylpiperidin-4-ol (4-EP) is a chemical compound that belongs to the class of piperidines. It has been the subject of extensive research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and synthetic organic chemistry.
Mécanisme D'action
The mechanism of action of 4-Ethynylpiperidin-4-ol is not fully understood. However, it has been shown to act as an inhibitor of MAO-B, which leads to an increase in the levels of dopamine in the brain. This, in turn, results in the alleviation of Parkinson's disease symptoms, such as tremors, rigidity, and bradykinesia.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Ethynylpiperidin-4-ol have been extensively studied. It has been shown to possess anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis. Moreover, 4-Ethynylpiperidin-4-ol has been found to possess anticonvulsant properties, which make it a potential candidate for the treatment of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-Ethynylpiperidin-4-ol in lab experiments include its high purity, good yields, and wide range of pharmacological activities. However, the limitations of using 4-Ethynylpiperidin-4-ol in lab experiments include its potential toxicity and the need for specialized equipment and expertise.
Orientations Futures
There are several future directions for the research on 4-Ethynylpiperidin-4-ol. One potential direction is to explore its potential applications in the treatment of neurodegenerative disorders, such as Parkinson's disease and Alzheimer's disease. Another potential direction is to investigate its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis. Moreover, the development of new synthesis methods for 4-Ethynylpiperidin-4-ol could lead to the discovery of new pharmacological activities and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 4-Ethynylpiperidin-4-ol can be achieved through various methods, including the reaction of 4-piperidone with acetylene, the reaction of 4-piperidone with propargyl bromide, and the reaction of 4-piperidone with ethynyl magnesium bromide. The most commonly used method is the reaction of 4-piperidone with acetylene, which yields 4-Ethynylpiperidin-4-ol in good yields and high purity.
Applications De Recherche Scientifique
4-Ethynylpiperidin-4-ol has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. Moreover, 4-Ethynylpiperidin-4-ol has been found to be a potent inhibitor of monoamine oxidase B (MAO-B), an enzyme that plays a crucial role in the metabolism of dopamine. This makes 4-Ethynylpiperidin-4-ol a potential candidate for the treatment of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the brain.
Propriétés
Numéro CAS |
134701-51-2 |
|---|---|
Nom du produit |
4-Ethynylpiperidin-4-ol |
Formule moléculaire |
C7H11NO |
Poids moléculaire |
125.17 g/mol |
Nom IUPAC |
4-ethynylpiperidin-4-ol |
InChI |
InChI=1S/C7H11NO/c1-2-7(9)3-5-8-6-4-7/h1,8-9H,3-6H2 |
Clé InChI |
GVZFMFFUAZKMOB-UHFFFAOYSA-N |
SMILES |
C#CC1(CCNCC1)O |
SMILES canonique |
C#CC1(CCNCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Methylbenzo[d]isoxazol-6-amine](/img/structure/B138811.png)






![Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B138826.png)


